![molecular formula C16H26BNO3 B567249 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine CAS No. 1353718-39-4](/img/structure/B567249.png)
2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine (also known as IMDP) is an organic compound that has been studied for its potential as a catalyst in organic synthesis. It has been widely used in the pharmaceutical industry for the synthesis of various compounds, such as drugs and drug intermediates. IMDP has also been used in the synthesis of other organic compounds, such as polymers and polymeric materials. IMDP is a very versatile compound, and its potential applications are numerous.
Aplicaciones Científicas De Investigación
Synthesis of Novel Copolymers
Compounds with a dioxaborolane structure have been used in the synthesis of novel copolymers that combine benzothiadiazole and electron-rich arene units. These copolymers have potential applications in optoelectronic devices due to their optical and electrochemical properties .
Borylation Reactions
Dioxaborolane derivatives are employed in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes using a palladium catalyst to form pinacol benzyl boronate . This is a key step in the synthesis of various organic molecules.
Hydroboration
These compounds may also be used in hydroboration reactions of alkyl or aryl alkynes and alkenes, often in the presence of transition metal catalysts . Hydroboration is an important reaction in organic chemistry for adding boron to molecules.
Organic Intermediate with Borate and Sulfonamide Groups
Similar compounds have been synthesized as organic intermediates with borate and sulfonamide groups through nucleophilic and amidation reactions . These intermediates can be crucial for further chemical transformations.
Scientific Research
While not specific, dioxaborolane derivatives are often used in various scientific research applications due to their reactivity and versatility in organic synthesis .
Mecanismo De Acción
Target of Action
Similar compounds are known to be used as reagents to borylate arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical reactions.
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. This can result in significant changes in the molecule’s chemical properties and reactivity.
Propiedades
IUPAC Name |
4-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-12(3)13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNZWFQKDTKCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

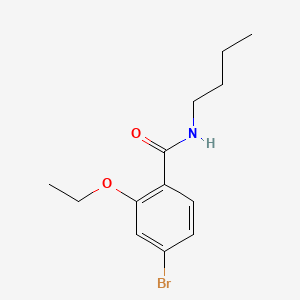
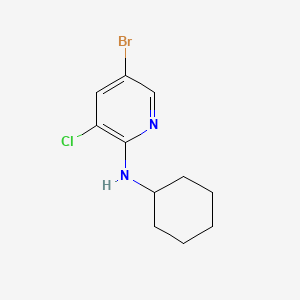
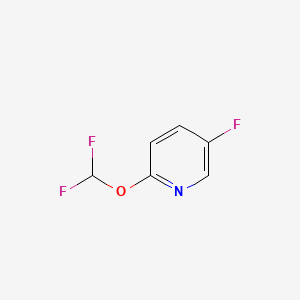
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

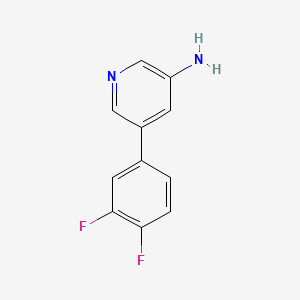
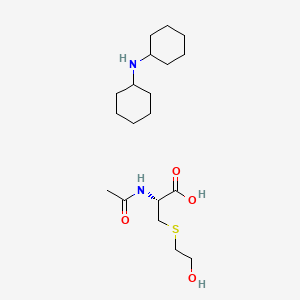
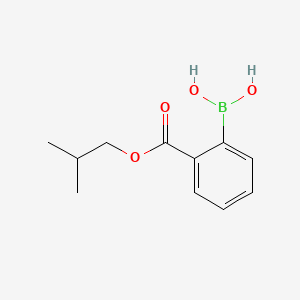
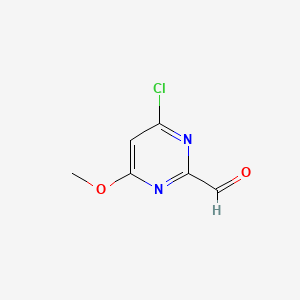

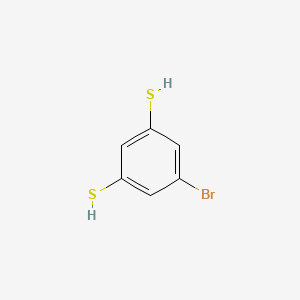

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)
